molecular formula C10H14N2 B2584395 N-methyl-1,2,3,4-tetrahydroquinolin-5-amine CAS No. 1423033-78-6

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine

Cat. No. B2584395
CAS RN: 1423033-78-6
M. Wt: 162.236
InChI Key: ZUTLDBCRQXLYRS-UHFFFAOYSA-N
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Description

“N-methyl-1,2,3,4-tetrahydroquinolin-5-amine” is a chemical compound with the molecular formula C10H14N2 . It has a molecular weight of 162.23 . This compound is typically stored at room temperature .


Synthesis Analysis

A straightforward method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines involves one-pot reductive N-methylation of quinolines with paraformaldehyde and H2 over a Pd/C catalyst . This method has been successfully used to synthesize a series of functional MTHQs, including (±)-galipinine and (±)-angustrureine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2,5-6,11-12H,3-4,7H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Antioxidant Activities

Research has highlighted the antioxidant potential of tetrahydroquinolines, noting that compounds with specific substituents exhibit significant antioxidant activities. For instance, Nishiyama et al. (2003) explored the antioxidant activities of 1,2,3,4-tetrahydroquinolines, revealing that those with OH and NH2 groups ortho to the heterocyclic NH group displayed enhanced induction periods compared to other derivatives. This suggests a potential for these compounds in applications requiring antioxidant properties, such as material preservation and possibly in pharmacological contexts for combating oxidative stress-related disorders (Nishiyama et al., 2003).

Synthetic Methodologies

Significant work has been done on developing efficient synthetic routes for tetrahydroquinoline derivatives. Varma et al. (2011) reported an efficient InCl3/H2O-catalyzed one-pot stereoselective synthesis of cis-2-methyl-4-amido-1,2,3,4-tetrahydroquinoline derivatives. This method offers a straightforward approach to synthesizing these compounds, which can be of interest in various chemical and pharmacological research areas (Varma et al., 2011).

Neuroprotective Effects

Exploring the neuroprotective effects of tetrahydroquinoline derivatives, Kotake et al. (2005) investigated 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its protection against various neurotoxins in cultured rat mesencephalic neurons. Their findings suggest that 1MeTIQ and its derivatives might hold potential for developing treatments against neurodegenerative diseases like Parkinson's disease, highlighting the importance of stereochemistry in their bioactivity (Kotake et al., 2005).

Catalytic Applications

He et al. (2017) described the synthesis of N-methyl-tetrahydroquinolines (MTHQs) through the N-methylation of quinolines using CO2 and H2, catalyzed by Ru-triphos complexes. This research not only offers a novel approach to synthesizing MTHQs but also contributes to the field of green chemistry by utilizing CO2 as a methylation agent, presenting a sustainable alternative for producing these compounds (He et al., 2017).

Kinetic Resolution and Enantioselective Synthesis

The kinetic resolution and enantioselective synthesis of tetrahydroquinoline derivatives have been explored to obtain optically active compounds. Gruzdev et al. (2012) conducted studies on the acylative kinetic resolution of racemic heterocyclic amines, demonstrating the influence of steric factors on stereoselectivity. This work is crucial for the pharmaceutical industry, where the enantiopurity of compounds can significantly affect their biological activity and drug efficacy (Gruzdev et al., 2012).

properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydroquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2,5-6,11-12H,3-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTLDBCRQXLYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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